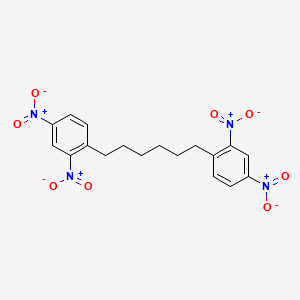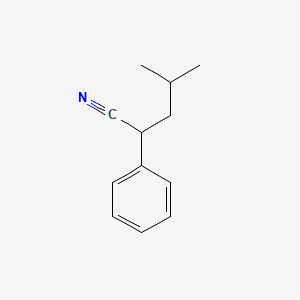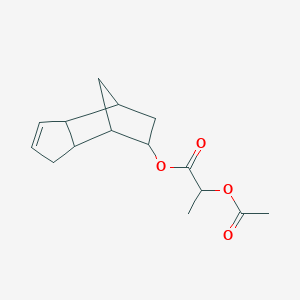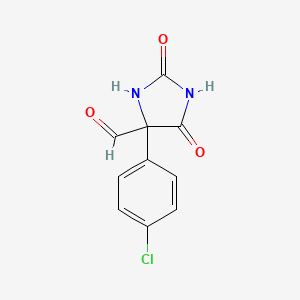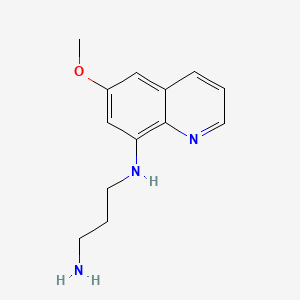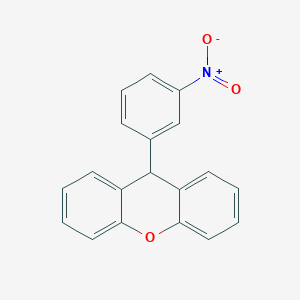
9-(3-Nitrophenyl)-9h-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Nitrophenyl)-9h-xanthene is an organic compound characterized by a xanthene core substituted with a 3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Nitrophenyl)-9h-xanthene typically involves the reaction of xanthene with 3-nitrophenyl derivatives under specific conditions. One common method includes the nitration of xanthene derivatives followed by purification processes to isolate the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process, minimizing the risks associated with handling large quantities of reactive chemicals.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitro-substituted xanthone derivatives.
Reduction: Formation of 9-(3-aminophenyl)-9h-xanthene.
Substitution: Various substituted xanthene derivatives depending on the reagents used.
Applications De Recherche Scientifique
9-(3-Nitrophenyl)-9h-xanthene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific optical properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 9-(3-Nitrophenyl)-9h-xanthene largely depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The xanthene core can interact with various molecular targets, potentially affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
9-Phenyl-9h-xanthene: Lacks the nitro group, resulting in different reactivity and applications.
9-(4-Nitrophenyl)-9h-xanthene: Similar structure but with the nitro group in a different position, affecting its chemical behavior and applications.
9-(3-Aminophenyl)-9h-xanthene: A reduced form of 9-(3-Nitrophenyl)-9h-xanthene, with an amine group instead of a nitro group.
Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The presence of the nitro group allows for various chemical modifications, making it a versatile compound in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
6630-78-0 |
|---|---|
Formule moléculaire |
C19H13NO3 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
9-(3-nitrophenyl)-9H-xanthene |
InChI |
InChI=1S/C19H13NO3/c21-20(22)14-7-5-6-13(12-14)19-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)19/h1-12,19H |
Clé InChI |
JJZRAPGOLFQAHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)




![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
